![molecular formula C17H26O2 B072163 [2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate CAS No. 1323-00-8](/img/structure/B72163.png)
[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Santalyl acetate belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Santalyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, santalyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Santalyl acetate has a bitter, cashew, and floral taste.
Scientific Research Applications
1. Catalysis in Polymerization
The compound's derivatives are significant in metal-catalyzed addition polymerization of functionalized norbornenes. For instance, the insertion of norbornene derivatives into certain palladium complexes has been found to proceed at comparable rates for various derivatives, including those related to the compound (Kang & Sen, 2004).
2. Microwave-assisted Synthesis
The compound's structural analogs have been synthesized using microwave-assisted conditions, demonstrating its relevance in advanced synthetic chemistry techniques (Onogi, Higashibayashi, & Sakurai, 2012).
3. Application in Total Synthesis
Derivatives of the compound have been used in the synthesis of complex structures like sesquicarene and sirenin, illustrating its utility in constructing intricate molecular architectures (Uyehara, Yamada, Ogata, & Kato, 1985).
4. Homogeneous Hydrogenation
The compound's derivatives are utilized in directed homogeneous hydrogenation, showcasing their potential in selective synthesis processes (Brown, Evans, & James, 2003).
5. Structural and Molecular Studies
Research involving analogs of the compound includes studies on crystal and molecular structure, which are crucial for understanding molecular interactions and properties (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
properties
CAS RN |
1323-00-8 |
|---|---|
Product Name |
[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate |
Molecular Formula |
C17H26O2 |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
[(Z)-5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enyl] acetate;[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |
InChI |
InChI=1S/2C17H26O2/c1-11(10-19-12(2)18)6-5-7-16(3)13-8-14-15(9-13)17(14,16)4;1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,13-15H,5,7-10H2,1-4H3;6,15-16H,2,5,7-11H2,1,3-4H3/b11-6-;12-6-/t13?,14-,15?,16+,17?;15-,16+,17+/m01/s1 |
InChI Key |
ZUPBLUYKASBIGF-BNWWZQFZSA-N |
Isomeric SMILES |
C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C.C/C(=C/CC[C@@]1(C2C[C@@H]3C1(C3C2)C)C)/COC(=O)C |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |
density |
0.980-0.986 |
Other CAS RN |
1323-00-8 |
physical_description |
Almost colourless or very pale straw-coloured, slightly viscous liquid; Delicately woody, faintly sandalwood-like, musky-sweet odour of excellent tenacity |
solubility |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
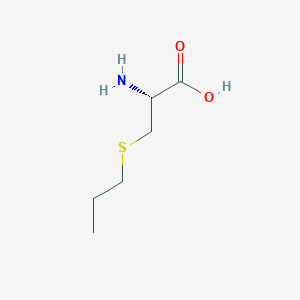
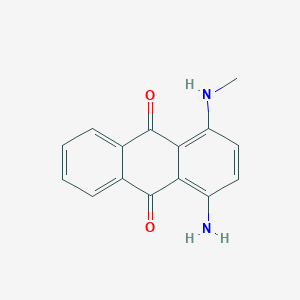
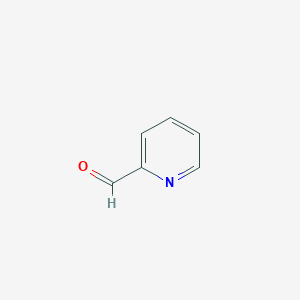
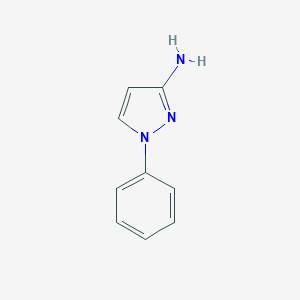
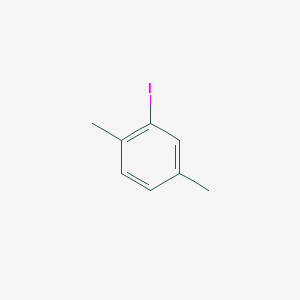
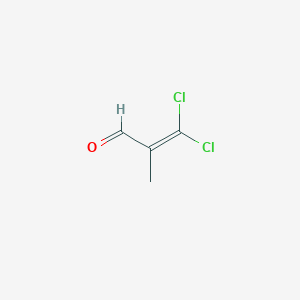
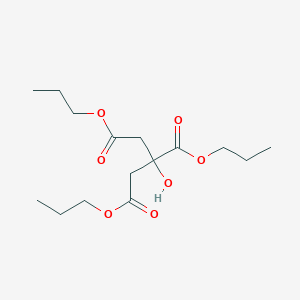
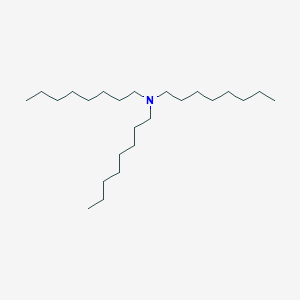
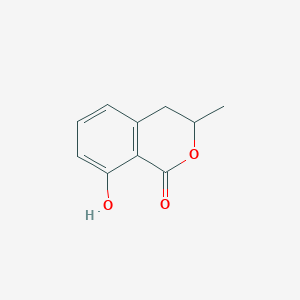
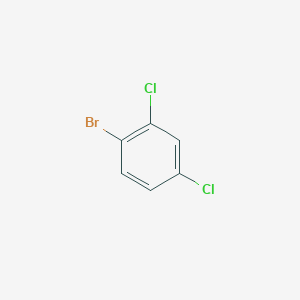
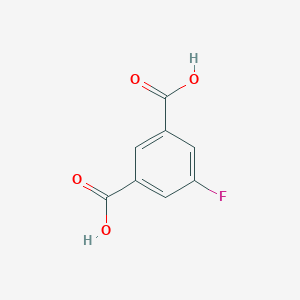
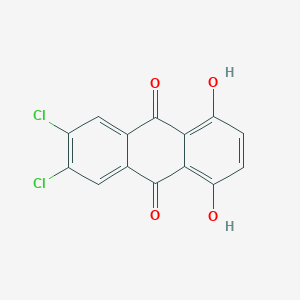
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)